1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane carboxamide core with a 4-fluorophenyl group and a tetrahydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Tetrahydrobenzofuran Moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the benzofuran ring system.
Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it may mimic or block the natural ligand, modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
1-(4-methylphenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVTBIHWLMSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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